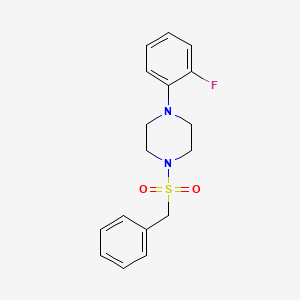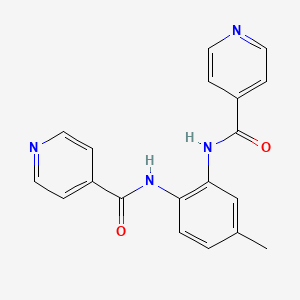![molecular formula C13H10BrN3OS B5719161 4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has been widely studied in scientific research due to its potential as a therapeutic agent. This compound is also known as BPTES, which stands for bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide. BPTES is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
BPTES inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is then used in various metabolic pathways in cancer cells. Glutamine is an essential nutrient for cancer cells, and its inhibition by BPTES leads to a decrease in cell proliferation and an increase in cell death. BPTES has been shown to selectively target cancer cells, while sparing normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
BPTES has been shown to have various biochemical and physiological effects in cancer cells. It inhibits the production of glutamate, which is necessary for the synthesis of proteins and nucleic acids in cancer cells. This leads to a decrease in cell proliferation and an increase in cell death. BPTES has also been shown to induce autophagy, a process in which cells recycle their own components to survive under stress conditions. Autophagy induction by BPTES has been suggested as a potential mechanism for its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, BPTES also has limitations for lab experiments. Its potency varies depending on the cancer cell line and the experimental conditions, which can make it difficult to compare results across different studies. Its selectivity for cancer cells is not absolute, and it can also inhibit glutaminase in normal cells, which can lead to toxicity.
Zukünftige Richtungen
There are several future directions for research on BPTES. One direction is to optimize its potency and selectivity for cancer cells, while minimizing toxicity to normal cells. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. BPTES has been shown to sensitize cancer cells to other drugs, such as cisplatin and etoposide, which can enhance their anticancer effects. Finally, BPTES can also be studied for its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and metabolic diseases, where glutaminase plays a role in their pathogenesis.
Synthesemethoden
BPTES can be synthesized using a multistep process that involves the condensation of 2-(5-bromo-2-methylphenyl)acetic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and reaction with 3-aminopyridine. The final product is obtained after purification using column chromatography. The synthesis of BPTES has been optimized to increase the yield and purity of the compound, which is important for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is an enzyme that is upregulated in many cancer cells, and its inhibition by BPTES has been shown to reduce cancer cell proliferation and induce cell death. BPTES has been tested in vitro and in vivo in various cancer cell lines and animal models, and has shown promising results as a potential anticancer drug.
Eigenschaften
IUPAC Name |
4-bromo-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3OS/c14-10-5-3-9(4-6-10)12(18)17-13(19)16-11-2-1-7-15-8-11/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGNUAGXUOTOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(pyridin-3-ylcarbamothioyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)




![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)
